molecular formula C12H16O3 B14032342 4-Ethoxy-3-methoxycinnamyl alcohol CAS No. 10231-47-7

4-Ethoxy-3-methoxycinnamyl alcohol

Cat. No.: B14032342
CAS No.: 10231-47-7
M. Wt: 208.25 g/mol
InChI Key: SXUDLOLGVBDXRL-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (mixture of E/Z isomers) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. The mixture of E/Z isomers refers to the different geometric configurations around the double bond in the propen-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one with eugenol in the presence of a Grubbs catalyst (2nd Generation) in dichloromethane (CH2Cl2) under a nitrogen atmosphere at 40°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propen-1-ol moiety to a single bond, forming saturated alcohols.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activities, disrupt cellular membranes, and interact with specific receptors. For example, eugenol, a related compound, acts as an antibacterial agent by disrupting the cellular membrane of bacteria .

Comparison with Similar Compounds

Similar Compounds

    Eugenol: 4-allyl-2-methoxyphenol, known for its antimicrobial and antioxidant properties.

    Vanillin: 4-hydroxy-3-methoxybenzaldehyde, widely used as a flavoring agent and in pharmaceuticals.

    Isoeugenol: 4-propenyl-2-methoxyphenol, used in the fragrance industry and studied for its biological activities.

Uniqueness

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activities

Properties

CAS No.

10231-47-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3

InChI Key

SXUDLOLGVBDXRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CCO)OC

Origin of Product

United States

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